Miloxacin-d3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miloxacin-d3 involves the deuteration of MiloxacinThe specific synthetic routes and reaction conditions for this compound are not widely documented, but general deuteration techniques involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Miloxacin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different quinoline derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
Miloxacin-d3 is primarily used as an analytical standard in scientific research. Its applications include:
Mechanism of Action
The mechanism of action of Miloxacin-d3 is similar to that of Miloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The deuterium substitution in this compound does not significantly alter its mechanism of action but enhances its stability and analytical properties .
Comparison with Similar Compounds
Miloxacin-d3 can be compared with other deuterated antibiotics and similar compounds, such as:
Moxifloxacin Hydrochloride-13C,D3: Another deuterated antibiotic with similar applications in analytical chemistry.
Enrofloxacin-D5 Hydrochloride: A deuterated fluoroquinolone used in veterinary medicine.
Levofloxacin-D8: A deuterated form of Levofloxacin, used in pharmacokinetic studies.
This compound is unique due to its specific deuterium substitution pattern, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterpart .
Properties
IUPAC Name |
8-oxo-5-(trideuteriomethoxy)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYZRZVRIPTPI-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])ON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746833 | |
Record name | 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-43-1 | |
Record name | 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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